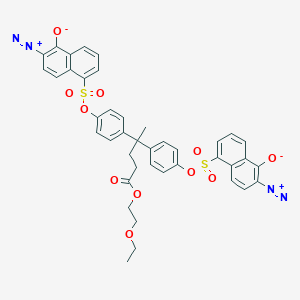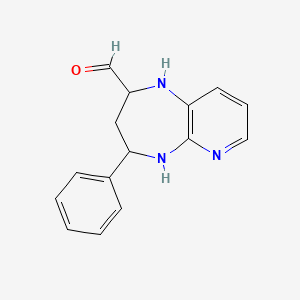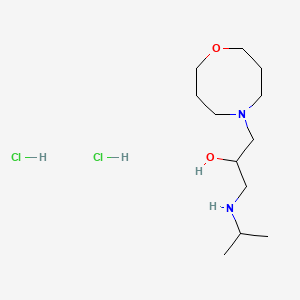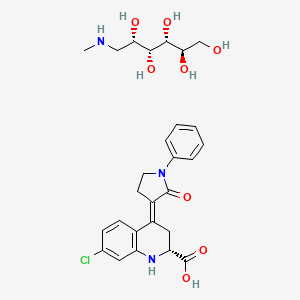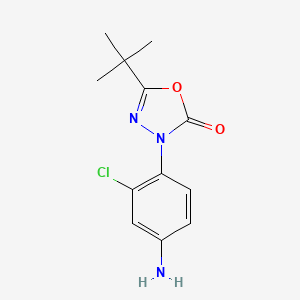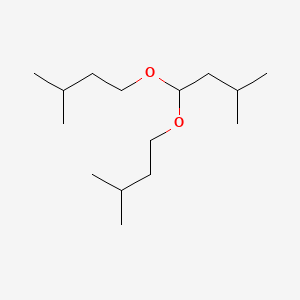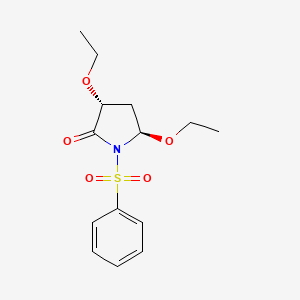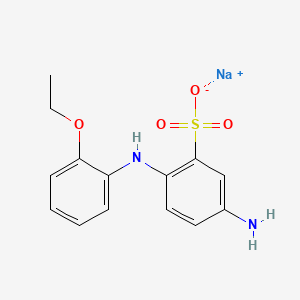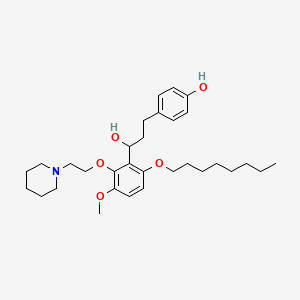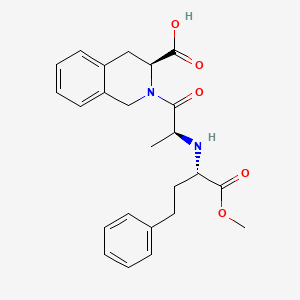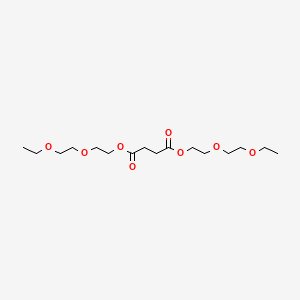
Bis-ethoxydiglycol succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-ethoxydiglycol succinate is a chemical compound with the molecular formula C16H30O8. It is commonly used in various industrial and cosmetic applications due to its properties as a humectant, skin conditioning agent, and solvent . The compound is known for its ability to retain moisture and improve the texture of formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis-ethoxydiglycol succinate is synthesized through the esterification of succinic acid with ethoxydiglycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where succinic acid and ethoxydiglycol are combined in the presence of a catalyst. The reaction mixture is heated and stirred continuously to achieve optimal yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis-ethoxydiglycol succinate primarily undergoes esterification and hydrolysis reactions. In esterification, it is formed by the reaction of succinic acid with ethoxydiglycol. Hydrolysis, on the other hand, involves the breakdown of the ester bond in the presence of water, leading to the formation of succinic acid and ethoxydiglycol .
Common Reagents and Conditions
Esterification: Succinic acid, ethoxydiglycol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Esterification: this compound.
Hydrolysis: Succinic acid and ethoxydiglycol.
Aplicaciones Científicas De Investigación
Bis-ethoxydiglycol succinate has a wide range of applications in scientific research and industry:
Cosmetics: Used as a humectant and skin conditioning agent in various skincare products.
Pharmaceuticals: Employed as a solvent and excipient in drug formulations.
Chemical Research: Utilized in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Industrial Applications: Applied in the production of coatings, adhesives, and other polymer-based products.
Mecanismo De Acción
The mechanism of action of bis-ethoxydiglycol succinate is primarily related to its ability to interact with water molecules. As a humectant, it attracts and retains moisture, which helps to maintain the hydration of the skin and other surfaces. In pharmaceutical formulations, it acts as a solvent, enhancing the solubility and stability of active ingredients .
Comparación Con Compuestos Similares
Similar Compounds
Ethoxydiglycol: A glycol ether used as a solvent and humectant.
Succinic Acid: A dicarboxylic acid used in the synthesis of various esters and as a chemical intermediate.
Diethylene Glycol: A glycol used as a solvent and in the production of resins and plasticizers.
Uniqueness
Bis-ethoxydiglycol succinate is unique due to its dual functionality as both a humectant and a solvent. This makes it particularly valuable in cosmetic and pharmaceutical formulations where both moisture retention and solubility enhancement are desired .
Propiedades
Número CAS |
828918-62-3 |
|---|---|
Fórmula molecular |
C16H30O8 |
Peso molecular |
350.40 g/mol |
Nombre IUPAC |
bis[2-(2-ethoxyethoxy)ethyl] butanedioate |
InChI |
InChI=1S/C16H30O8/c1-3-19-7-9-21-11-13-23-15(17)5-6-16(18)24-14-12-22-10-8-20-4-2/h3-14H2,1-2H3 |
Clave InChI |
MGQKBAKCRHGMEI-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)
